Quetiapine Impurity-N

Pharmaceutical Analysis Impurity Profiling Reference Standards

Impurity profiling failures are among the top causes of ANDA deficiencies. This Quetiapine EP Impurity N (Dipiperazine Diether Impurity) is a fully characterized reference standard enabling definitive identification and quantification of this specific process-related impurity and metabolite in quetiapine fumarate API and finished dosage forms. • Deploy as a certified calibrator for HPLC/LC-MS method development, validation, and routine QC release testing per ICH Q3A/Q3B. • Use in forced degradation studies to demonstrate method specificity and confirm resolution from the API peak under oxidative stress conditions. • Supported by comprehensive characterization data compliant with regulatory guidelines for ANDA submissions.

Molecular Formula C29H41N5O3S
Molecular Weight 539.739
CAS No. 1800291-86-4
Cat. No. B568969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuetiapine Impurity-N
CAS1800291-86-4
Synonyms2-(2-(4-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl)piperazin-1-yl)ethoxy)ethanol
Molecular FormulaC29H41N5O3S
Molecular Weight539.739
Structural Identifiers
SMILESC1CN(CCN1CCOCCN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)CCOCCO
InChIInChI=1S/C29H41N5O3S/c35-20-24-37-23-19-32-11-9-31(10-12-32)17-21-36-22-18-33-13-15-34(16-14-33)29-25-5-1-3-7-27(25)38-28-8-4-2-6-26(28)30-29/h1-8,35H,9-24H2
InChIKeyPESRGEMGJWNEAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quetiapine EP Impurity N Reference Standard


Quetiapine EP Impurity N (CAS 1800291-86-4), also known as Quetiapine Dipiperazine Diether Impurity, is a process-related impurity and metabolite of the atypical antipsychotic quetiapine fumarate . This compound is defined by its unique chemical structure, IUPAC name 2-[2-[4-[2-[2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol, with a molecular formula of C29H41N5O3S and a molecular weight of 539.73 g/mol [1]. It is categorized as an EP (European Pharmacopoeia) impurity and is primarily utilized as a certified reference standard for analytical method development, validation, and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial manufacturing [2].

Certified EP impurity reference standard for quetiapine fumarate
Compatible with HPLC and LC‑MS method development
Supports ANDA submission and commercial QC workflows

Why Quetiapine EP Impurity N Cannot Be Substituted


In pharmaceutical analysis, the substitution of one impurity reference standard with another is not scientifically valid. Each impurity possesses a distinct molecular structure, leading to unique physicochemical properties that govern its behavior in analytical systems [1]. For instance, Quetiapine EP Impurity N is distinguished from other quetiapine impurities by its specific ethoxyethylation pattern, which results in a different molecular weight and retention time during chromatographic separation . This structural uniqueness necessitates the use of the specific, highly characterized compound to ensure accurate identification, method specificity, and reliable quantification. Using an alternative, such as Quetiapine N-Oxide or a desalkyl impurity, would compromise the integrity of the analytical method, leading to erroneous results and potential regulatory non-compliance during drug development and quality control .

Structural specificity
A unique ethoxyethylation pattern and higher molecular weight differentiate this impurity from all others; alternative impurities may not co-elute.
Retention time shift
Using a related impurity (e.g., N‑desalkyl or N‑oxide forms) can produce different chromatographic retention and MS fragmentation, compromising peak identification.
Regulatory risk
Substitution with a non‑specific standard may lead to method validation failures and raise questions during ANDA review.

Quetiapine EP Impurity N: Differentiation from Analogous Impurities


Structural and Molecular Weight Distinction

Quetiapine EP Impurity N exhibits a significantly higher molecular weight (539.73 g/mol) [1] and more complex structure compared to the parent API, Quetiapine (C21H25N3O2S, MW 383.5 g/mol) , and its core desalkyl impurity, Quetiapine EP Impurity B (N-Desalkyl Quetiapine) [2]. This fundamental difference is due to the presence of an additional piperazine ring and extended ethoxyethyl chain [1]. Consequently, in reversed-phase HPLC analysis, Impurity N is expected to exhibit a markedly longer retention time and distinct mass spectrometric fragmentation pattern compared to both the API and the less complex Impurity B, enabling unambiguous resolution and identification during method validation [3].

MW & Structural Distinction
Cross‑study comparable
539.73 g/mol
Supports a unique chromatographic and mass spectrometric signature, distinct from API (383.5 g/mol).
156.23 g/mol higher than quetiapine; extended polyether chain explains longer HPLC retention.
Pharmaceutical Analysis Impurity Profiling Reference Standards

Reference Material Certification and Traceability

Procuring Quetiapine EP Impurity N from an ISO 17034-accredited reference material (RM) producer [1] offers a quantifiably higher level of quality assurance compared to generic or in-house standards that lack this accreditation. ISO 17034 certification mandates rigorous assessment of homogeneity, stability, and characterization, culminating in a certified value with a defined uncertainty [1]. In contrast, many impurity standards are supplied with only basic purity data (e.g., >95% HPLC purity) and lack comprehensive certification, which can lead to analytical variability and challenges in demonstrating method reliability to regulatory bodies like the FDA during ANDA filing .

Certification & Traceability
Head‑to‑head
ISO 17034 certified RM with certified value and uncertainty
Generic impurity standard (HPLC purity >95%, basic CoA)
Reduces analytical variability and supports regulatory acceptance.
Documented homogeneity and stability data strengthen ANDA documentation.
Quality Control Regulatory Compliance Reference Material Certification

Metabolite Identity for Pharmacokinetic Profiling

Quetiapine EP Impurity N is specifically designated not only as a process impurity but also as a metabolite of quetiapine . This dual classification differentiates it from purely synthetic impurities, such as Quetiapine N-Oxide or the N-formyl piperazinyl thiazepine impurity , which are not recognized as in vivo biotransformation products. Therefore, while a synthetic impurity is crucial for establishing the purity profile of the API, Impurity N serves the additional, critical role of a quantitative standard for metabolite identification and pharmacokinetic (PK) studies [1]. Its presence can directly inform the understanding of drug metabolism and potential exposure to a structurally related species in patients.

Metabolite Identity
Class‑level inference
Identified as an in vivo metabolite of quetiapine
Synthetic impurity (e.g., N‑formyl piperazinyl thiazepine) not formed in vivo
Enables metabolite quantification in PK and metabolism studies.
Relevance for biological exposure assessment; quantitative data need verification per study.
Pharmacokinetics Metabolite Profiling Toxicology

Quetiapine EP Impurity N Application Scenarios


ANDA Submission Support

Utilized as a certified reference standard in the development and validation of HPLC/LC-MS methods for the quantification of this specific impurity in quetiapine fumarate API and finished dosage forms. This is a mandatory requirement for establishing the impurity profile in support of Abbreviated New Drug Applications (ANDA) to demonstrate pharmaceutical equivalence and quality control to the FDA [1].

Preclinical Pharmacokinetic and Metabolism Studies

Deployed as an analytical standard for the identification and quantification of this specific metabolite in plasma or tissue samples from preclinical species (e.g., rat, dog) during toxicology and ADME studies. Its use is essential for understanding the in vivo formation and systemic exposure of this quetiapine-related metabolite .

Forced Degradation and Stability-Indicating Method Development

Employed as a marker to demonstrate the specificity of stability-indicating analytical methods. The compound can be used in forced degradation studies (e.g., oxidative stress) to confirm that the analytical method can effectively resolve the Impurity N peak from the API and other potential degradation products formed under stress conditions .

QC Release and Stability Testing

Used as a system suitability standard or a quantitative calibrator in routine QC laboratories to monitor levels of this specific impurity in commercial production batches of quetiapine API and drug product. This ensures ongoing compliance with ICH Q3A/Q3B guidelines regarding impurity limits throughout the product's shelf life .

Application
Selection Property
Validation Focus
ANDA submission support
Certified impurity reference standard
Method specificity and regulatory documentation
Preclinical PK & metabolism studies
Metabolite‑specific analytical standard
Quantitative metabolite identification in plasma/tissue
Forced degradation / stability‑indicating methods
Impurity marker for method specificity
Resolution from API and degradation products under stress
QC release and stability testing
Quantitative calibrator for impurity monitoring
ICH Q3A/Q3B compliance and shelf‑life stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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